6-Chloro-7H-purin-8(9H)-one
Overview
Description
6-Chloro-7H-purin-8(9H)-one: is a chemical compound with the molecular formula C5H3ClN4O . It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of nucleic acids. The presence of a chlorine atom at the 6th position and a keto group at the 8th position distinguishes it from other purine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-7H-purin-8(9H)-one typically involves the chlorination of purine derivatives. One common method is the reaction of purine with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction conditions usually involve heating the mixture to a temperature range of 80-100°C for several hours to ensure complete chlorination.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 6-Chloro-7H-purin-8(9H)-one can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The keto group at the 8th position can participate in oxidation-reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines (e.g., methylamine), thiols (e.g., thiophenol), and alkoxides (e.g., sodium methoxide). The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted purine derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of purine-8-carboxylic acid or other oxidized derivatives.
Reduction Products: Reduction typically yields purine-8-ol or other reduced forms.
Scientific Research Applications
Chemistry: 6-Chloro-7H-purin-8(9H)-one is used as an intermediate in the synthesis of various purine derivatives
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition. It can act as a substrate or inhibitor for enzymes involved in purine metabolism, providing insights into the regulation of nucleic acid synthesis.
Medicine: The compound has potential therapeutic applications due to its structural similarity to nucleotides. It is investigated for its antiviral and anticancer properties. Researchers are exploring its ability to interfere with viral replication and cancer cell proliferation.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 6-Chloro-7H-purin-8(9H)-one involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom and keto group play a crucial role in binding to the active sites of enzymes, leading to inhibition or modulation of their activity. The compound can interfere with the normal function of enzymes involved in purine metabolism, thereby affecting nucleic acid synthesis and cellular processes.
Comparison with Similar Compounds
6-Chloropurine: Similar to 6-Chloro-7H-purin-8(9H)-one but lacks the keto group at the 8th position.
8-Oxopurine: Contains a keto group at the 8th position but lacks the chlorine atom at the 6th position.
6-Mercaptopurine: Contains a thiol group at the 6th position instead of a chlorine atom.
Uniqueness: this compound is unique due to the presence of both a chlorine atom at the 6th position and a keto group at the 8th position. This combination of
Properties
IUPAC Name |
6-chloro-7,9-dihydropurin-8-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4O/c6-3-2-4(8-1-7-3)10-5(11)9-2/h1H,(H2,7,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOLIWSXJIHGOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=N1)Cl)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37527-48-3 | |
Record name | 6-chloro-8,9-dihydro-7H-purin-8-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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